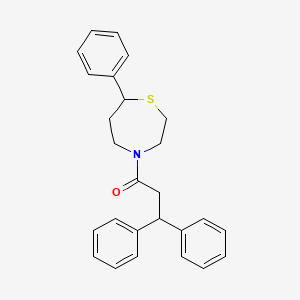

3,3-Diphenyl-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one

Description

Properties

IUPAC Name |

3,3-diphenyl-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NOS/c28-26(27-17-16-25(29-19-18-27)23-14-8-3-9-15-23)20-24(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,24-25H,16-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEDHZUCTPABKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diphenyl-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyl-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3,3-Diphenyl-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluating related compounds found that they demonstrated high cytotoxic activity against MCF-7 breast cancer cells, outperforming established drugs like Tamoxifen . This suggests that the compound may have potential as an anticancer agent.

The thiazepan moiety is associated with various biological activities, including antimicrobial and anti-inflammatory effects. Compounds containing the thiazepan ring system have been shown to possess diverse pharmacological properties, making them valuable in the development of new therapeutic agents .

Synthesis of New Derivatives

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships (SAR). By modifying different substituents on the thiazepan ring or the phenyl groups, researchers can enhance specific biological activities or reduce toxicity . This approach is crucial in medicinal chemistry for optimizing drug candidates.

Case Study 1: Anticancer Evaluation

In a study focused on synthesizing novel thiazepan derivatives, researchers evaluated their cytotoxic effects on MCF-7 cells using the MTT assay. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to traditional chemotherapeutics. This highlights the potential of thiazepan-based compounds in cancer therapy .

Case Study 2: Structure Activity Relationship Studies

Another investigation into the SAR of thiazepan derivatives revealed that modifications at specific positions on the thiazepan ring significantly impacted their biological efficacy. For example, introducing electron-donating groups increased cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells . Such findings are instrumental in guiding future drug design efforts.

Mechanism of Action

The mechanism of action of 3,3-Diphenyl-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Target Compound :

- Structure : 7-Phenyl-1,4-thiazepane ring + 3,3-diphenylpropan-1-one.

- Key Features : Three aromatic rings, a seven-membered thiazepane, and a ketone group.

- 1-(7-Phenyl-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one : Structure: Similar thiazepane core but replaces one phenyl group with a phenylthio (-SPh) moiety at the 3-position.

2-R-5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo-[3,2-a]pyrimidine :

- Structure : Five-membered thiadiazole fused with a pyrimidine ring, substituted with phenyl and carboxamide groups.

- Key Differences : Smaller heterocyclic core (thiadiazole vs. thiazepane) and additional nitrogen atoms, likely influencing electronic properties and biological targeting.

Physicochemical Properties

*Predicted using fragment-based methods.

- Key Observations :

- The target compound’s diphenyl groups increase lipophilicity (higher LogP) compared to the phenylthio analogue.

- The thiadiazolo-pyrimidine’s smaller heterocycle and polar carboxamide group enhance aqueous solubility.

Biological Activity

3,3-Diphenyl-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one is a compound featuring a thiazepan ring structure, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a seven-membered thiazepan ring and two phenyl groups. Its molecular formula is represented as C23H24N2OS. The thiazepan structure contributes to its biological activity through interactions with various biological targets.

Pharmacological Effects

Research indicates that compounds containing thiazepan rings exhibit a range of pharmacological effects:

- Antihypertensive Activity : The thiazepan derivatives have been studied for their potential as angiotensin-converting enzyme (ACE) inhibitors. For instance, omapatrilat, an ACE/NEP inhibitor, showcases the therapeutic potential of similar compounds in managing hypertension .

- Neuroprotective Effects : Some thiazepan derivatives have shown promise in neuroprotection, potentially aiding in conditions like Alzheimer's disease. They may exert these effects through modulation of neurotransmitter systems .

- Antimicrobial Properties : Thiazepans have been investigated for their antimicrobial activities against various pathogens, suggesting their utility in developing new antibiotics .

- Anti-inflammatory Effects : Certain derivatives demonstrate anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Study 1: Antihypertensive Activity

A study investigating the antihypertensive effects of thiazepan derivatives highlighted that compounds similar to this compound showed significant reductions in blood pressure in animal models. The mechanism was attributed to the inhibition of ACE activity, leading to decreased angiotensin II levels .

| Compound | Effect on Blood Pressure | Mechanism |

|---|---|---|

| Omapatrilat | Significant reduction | ACE inhibition |

| Thiazepan derivative | Moderate reduction | ACE inhibition |

Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of thiazepans. In vitro studies demonstrated that these compounds could protect neuronal cells from oxidative stress-induced damage. This suggests a potential application in neurodegenerative diseases .

| Compound | Cell Viability (%) | Mechanism |

|---|---|---|

| Thiazepan derivative | 85 | Antioxidant activity |

| Control | 50 | No treatment |

Q & A

Synthesis and Optimization

Basic: What are the established synthetic routes for 3,3-Diphenyl-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one, and what are the critical reaction parameters? Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation, to form the thiazepane ring and subsequent coupling with the diphenylpropanone moiety. Key parameters include temperature control (e.g., reflux conditions), catalyst selection (e.g., palladium for cross-coupling), and stoichiometric ratios to minimize byproducts. Purification via column chromatography or recrystallization is critical to achieve >95% purity, as seen in analogous diazepane derivatives .

Advanced: How can regioselectivity challenges in the synthesis of the thiazepane ring be addressed using modern catalytic methods? Methodological Answer: Regioselectivity issues in heterocycle formation can be mitigated using transition metal catalysts (e.g., Ru or Ir complexes) to direct ring closure. Computational modeling (DFT) aids in predicting reactive sites, while kinetic studies optimize reaction timelines. For example, microwave-assisted synthesis reduces side reactions in related benzodiazepine systems .

Structural Characterization

Basic: What spectroscopic techniques are recommended for characterizing the compound’s purity and structural integrity? Methodological Answer:

- NMR (¹H/¹³C, DEPT) confirms backbone structure and substituent positions.

- HPLC-MS evaluates purity and detects trace impurities.

- FT-IR verifies functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹).

X-ray crystallography, as applied to similar compounds, resolves stereochemical ambiguities .

Advanced: How can advanced NMR techniques (e.g., 2D COSY, NOESY) resolve stereochemical ambiguities in the thiazepane moiety? Methodological Answer: 2D NMR techniques map through-space (NOESY) and through-bond (COSY, HSQC) correlations to assign axial/equatorial substituents in the thiazepane ring. Dynamic NMR experiments assess ring-flipping barriers, while variable-temperature studies clarify conformational stability .

Biological Activity Profiling

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity? Methodological Answer:

- Receptor binding assays (e.g., GABAₐ for benzodiazepine-like activity).

- Cytotoxicity screens (MTT assay) in cell lines.

- Enzyme inhibition studies (e.g., kinase profiling). Dose-response curves (IC₅₀) and controls (e.g., positive/negative controls from ) ensure reliability .

Advanced: What strategies exist for elucidating the compound’s mechanism of action using CRISPR-Cas9 gene editing in target cells? Methodological Answer: CRISPR-generated knockout cell lines (e.g., GABA receptor subunits) identify target specificity. Transcriptomic profiling (RNA-seq) post-treatment reveals downstream pathways. Live-cell imaging tracks intracellular localization, while isothermal titration calorimetry quantifies binding affinities .

Computational Modeling

Basic: What computational methods predict the compound’s physicochemical properties (e.g., logP, solubility)? Methodological Answer:

- DFT calculations (e.g., Gaussian 16) optimize geometry and compute dipole moments.

- QSAR models correlate structural features with solubility/logP.

- Molecular docking (AutoDock Vina) screens potential biological targets using crystallographic data from related systems .

Advanced: How does molecular dynamics simulation contribute to understanding the compound’s interaction with biological membranes? Methodological Answer: Simulations (GROMACS) model lipid bilayer penetration, calculating free energy profiles (Umbrella Sampling). Hydrogen-bonding networks and residence times at membrane interfaces predict bioavailability. Coarse-grained MD scales simulations for long-term stability analysis .

Stability and Environmental Impact

Basic: How should researchers design stability studies under various pH and temperature conditions? Methodological Answer:

- Accelerated stability testing (ICH Q1A): Expose samples to 40°C/75% RH for 6 months.

- pH degradation studies : Use buffered solutions (pH 1–13) with LC-MS monitoring.

Randomized block designs (split-split plots) ensure reproducibility, as applied in environmental fate studies .

Advanced: What analytical approaches resolve contradictory degradation data in stability studies? Methodological Answer: Multivariate analysis (PCA) identifies outlier conditions. Isotope-labeled analogs (¹³C/²H) trace degradation pathways via HR-MS. Kinetic modeling (Arrhenius plots) distinguishes thermal vs. hydrolytic degradation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.